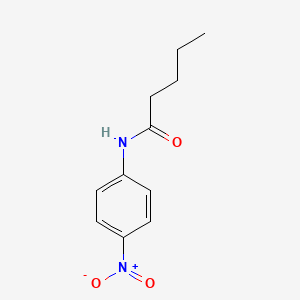

N-(4-nitrophenyl)pentanamide

Description

Significance in Organic Chemistry Research

In organic chemistry, the importance of N-(4-nitrophenyl)pentanamide lies in its straightforward synthesis and its role as a representative of the N-acyl-4-nitroaniline family. The synthesis typically involves a nucleophilic acyl substitution reaction between 4-nitroaniline (B120555) and a pentanoyl derivative, such as pentanoyl chloride or 5-chlorovaleryl chloride. wjpsonline.com This reaction is a classic example of amidation.

The compound's structure is a valuable tool for studying fundamental chemical principles. The nitro group (-NO2) is a strong electron-withdrawing group, which deactivates the phenyl ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The amide linkage is a key functional group in countless biological and synthetic polymers. Researchers utilize derivatives of this compound to explore reaction mechanisms, structure-activity relationships, and the influence of different functional groups on molecular properties.

Role as a Core Scaffold in Chemical Synthesis

The this compound framework serves as a crucial building block, or scaffold, for constructing more complex molecules, particularly in the pharmaceutical industry. Its derivatives are key intermediates in multi-step syntheses of active pharmaceutical ingredients (APIs).

A prominent example is the synthesis of Apixaban (B1684502), a widely used anticoagulant. The chlorinated derivative, 5-chloro-N-(4-nitrophenyl)pentanamide, is a documented key intermediate in the manufacturing process of Apixaban. lookchem.comjustia.com The synthesis involves reacting 4-nitroaniline with 5-chlorovaleroyl chloride, which is then cyclized and further modified to produce the final drug. wjpsonline.comjustia.com This underscores the industrial relevance of the this compound scaffold in producing life-saving medications. lookchem.com The versatility of this scaffold is also demonstrated by the synthesis of various other complex molecules where the pentanamide (B147674) chain provides flexibility for hydrophobic interactions.

Interdisciplinary Research Contexts and Scope

The utility of the this compound scaffold extends beyond synthetic organic chemistry into several interdisciplinary fields.

Medicinal Chemistry: As highlighted by its role in Apixaban synthesis, this chemical structure is integral to drug discovery and development. lookchem.com Researchers create libraries of related compounds to screen for biological activity. For instance, N-alkylamines with a 4-nitrophenyl group have been investigated as highly selective ligands for sigma receptors, which are implicated in cancer and psychosis, demonstrating their potential as therapeutic agents. nih.gov

Toxicology and Environmental Science: A fluorinated derivative, 2,2,3,3,4,4,5,5,5-nonafluoro-N-(4-nitrophenyl)pentanamide (NNN), is studied within the class of per- and polyfluoroalkyl substances (PFAS). mdpi.com Research has identified NNN as a compound that may interact with the human androgen receptor, pointing to potential endocrine-disrupting effects that warrant further toxicological investigation. mdpi.com

Biochemistry: The N-(4-nitrophenyl) group is often used as a chromophore in biochemical assays. In enzyme kinetics, substrates containing this group can be cleaved by an enzyme, releasing the yellow-colored 4-nitrophenolate (B89219) ion under alkaline conditions, which allows for easy spectrophotometric monitoring of the reaction rate. While not a direct example, the principle applies to related structures like (S)-5-(Amidinoamino)-2-(benzoylamino)-N-(4-nitrophenyl)valeramide, which is used in studies of proteases. nih.gov

Chemical Properties

The following table details the chemical properties of a closely related derivative, 5-chloro-N-(4-nitrophenyl)pentanamide, as specific experimental data for the parent compound is not widely available. The properties are expected to be comparable.

| Property | Value | Source |

| IUPAC Name | 5-chloro-N-(4-nitrophenyl)pentanamide | nih.gov |

| Molecular Formula | C11H13ClN2O3 | lookchem.comnih.gov |

| Molecular Weight | 256.68 g/mol | nih.gov |

| Melting Point | 121-123 °C | lookchem.com |

| Boiling Point | 476.3±30.0 °C (Predicted) | lookchem.com |

| Density | 1.314 g/cm³ | lookchem.com |

| CAS Number | 1039914-85-6 | lookchem.comnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

N-(4-nitrophenyl)pentanamide |

InChI |

InChI=1S/C11H14N2O3/c1-2-3-4-11(14)12-9-5-7-10(8-6-9)13(15)16/h5-8H,2-4H2,1H3,(H,12,14) |

InChI Key |

KMHYURRGBJRGNW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Optimization

Direct Synthesis Approaches

Direct synthesis methods involve the formation of the amide bond in a single or minimal number of steps from readily available precursors. These approaches are often favored for their efficiency and atom economy.

Nucleophilic Acyl Substitution Reactions

The primary and most straightforward method for synthesizing N-(4-nitrophenyl)pentanamide is through a nucleophilic acyl substitution reaction. masterorganicchemistry.comvanderbilt.edu This reaction typically involves the acylation of 4-nitroaniline (B120555) with a pentanoyl halide, most commonly 5-chloropentanoyl chloride or 5-bromovaleryl chloride. sci-hub.segoogle.comjustia.com The reaction is generally carried out in an inert solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) at controlled temperatures, often starting at 0-5°C and then proceeding at room temperature. sci-hub.segoogle.comjustia.com The presence of a base, like triethylamine (B128534) or potassium carbonate, is crucial to neutralize the hydrogen halide formed during the reaction. sci-hub.segoogle.comjustia.comwjpsonline.com

This method is well-documented in the synthesis of precursors for pharmaceuticals like Apixaban (B1684502). For instance, a process describes the reaction of 4-nitroaniline with 5-chlorovaleryl chloride in THF with triethylamine, yielding the desired product. sci-hub.se Another patented method details the reaction of 4-nitroaniline with 5-bromovaleryl chloride in THF. google.comjustia.com

| Reactants | Reagents/Catalysts | Solvent | Conditions | Yield | Reference |

| 4-nitroaniline, 5-chlorovaleryl chloride | Triethylamine | Tetrahydrofuran | 0-5°C to room temperature, 6 hours | 77.8% | sci-hub.se |

| 4-nitroaniline, 5-bromovaleryl chloride | Triethylamine | Tetrahydrofuran | 0-5°C to room temperature, 1-2 hours | Not specified | google.comjustia.com |

| 4-nitroaniline, 5-chloropentanoyl chloride | Anhydrous potassium carbonate | Tetrahydrofuran | 0-5°C to 25-30°C, 1.5 hours | 100% | wjpsonline.com |

Amidation Reactions and Catalysis

Amidation reactions, a subset of nucleophilic acyl substitution, are central to the formation of the pentanamide (B147674) linkage. vanderbilt.edu While the direct reaction between a carboxylic acid and an amine is possible, it often requires high temperatures and results in equilibrium mixtures. Therefore, the use of coupling agents or catalysts is a common strategy to facilitate the reaction under milder conditions. For instance, research on related compounds has employed coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to promote amide bond formation.

In the context of this compound and its analogues, zinc chloride has been used as an environmentally friendly catalyst in the synthesis of complex carboxamides derived from 4-nitroaniline. tandfonline.comcolab.wsuj.ac.zaresearchgate.net This catalytic approach offers a greener alternative to traditional methods.

Formation of Pentanamide Linkages

The formation of the pentanamide linkage is the key step in these direct syntheses. The reaction between the amine group of 4-nitroaniline and the acyl group of the pentanoyl derivative (e.g., pentanoyl chloride) is a classic example of creating an amide bond. vulcanchem.com The reactivity of the acylating agent is a critical factor, with acyl chlorides being more reactive than their corresponding carboxylic acids. vanderbilt.edu The choice of a halogenated pentanoyl chloride, such as 5-chloropentanoyl chloride, is strategic as the terminal chloro group can be used for subsequent modifications, for instance, in the synthesis of Apixaban. arkat-usa.orggoogleapis.com

Indirect and Multi-step Synthetic Routes

Indirect synthetic routes involve the preparation of precursor molecules that are subsequently converted to this compound or its derivatives through a series of reactions. These routes can be more complex but offer flexibility in introducing various functional groups.

Substitution and Condensation-Elimination Processes

Multi-step syntheses often rely on a sequence of substitution and condensation-elimination reactions. A common strategy begins with the nitration of an aromatic precursor, followed by the introduction of the pentanamide side chain. For instance, a plausible route could involve the nitration of aniline (B41778) derivatives to generate 4-nitroaniline, which is then acylated as described in the direct synthesis methods.

In more elaborate syntheses of related compounds, a precursor like 1-(4-nitrophenyl)piperidin-2-one (B57410) (formed from p-nitroaniline and a pentanoyl derivative) can undergo chlorination with phosphorus pentachloride, followed by a substitution and elimination reaction with morpholine (B109124) to yield 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. arkat-usa.org This intermediate, which contains the N-(4-nitrophenyl) moiety, is then further functionalized. arkat-usa.org These multi-step approaches, while more laborious, provide access to a wider range of structurally diverse molecules. arkat-usa.org

Derivatization from Substituted Anilines and Acyl Halides

The primary and most direct route for the synthesis of this compound involves the acylation of a substituted aniline, specifically 4-nitroaniline, with an acyl halide, pentanoyl chloride. vulcanchem.com This reaction is a classic example of nucleophilic acyl substitution.

The fundamental reaction proceeds as follows:

Reactants : The core reactants are 4-nitroaniline and pentanoyl chloride. vulcanchem.com The lone pair of electrons on the nitrogen atom of the amino group in 4-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of pentanoyl chloride.

Mechanism : The reaction mechanism involves the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. The presence of the electron-withdrawing nitro group on the aniline ring deactivates the amino group, making it a weaker nucleophile compared to aniline itself. This can influence the reaction conditions required.

Base : To facilitate the reaction and neutralize the hydrochloric acid by-product, a base is typically employed. prepchem.comuni-bayreuth.de Tertiary amines such as triethylamine or pyridine (B92270) are common choices. prepchem.com In some procedures, an inorganic base like potassium carbonate has also been used. wjpsonline.com

A typical laboratory-scale synthesis involves dissolving 4-nitroaniline in a suitable solvent and then adding pentanoyl chloride, often in the presence of a base. wjpsonline.com The reaction can be carried out at temperatures ranging from 0°C to room temperature. prepchem.comgoogle.com

Synthetic Process Optimization

Optimizing the synthesis of this compound is crucial for maximizing yield, ensuring high purity, and developing scalable, efficient processes. Key areas of optimization include stoichiometry, reaction kinetics, solvent systems, catalysts, and impurity control.

Control of Stoichiometry and Reaction Kinetics

The molar ratio of the reactants plays a critical role in the efficiency of the synthesis.

Stoichiometric Ratios : Ideally, a 1:1 molar ratio of 4-nitroaniline to pentanoyl chloride is used. However, in practice, a slight excess of the acyl chloride may be used to ensure complete conversion of the aniline. google.com The amount of base is also a key stoichiometric consideration. An equimolar amount of base relative to the acyl chloride is often used to scavenge the HCl produced. Some protocols might use a slight excess of the base to drive the reaction to completion. prepchem.com

Reaction Kinetics : The rate of the reaction is influenced by temperature and reaction time.

Temperature : The acylation is often initiated at a reduced temperature (e.g., 0-5°C) to control the initial exothermic reaction, followed by a period at room temperature to ensure completion. prepchem.comgoogle.com One documented procedure involves cooling the reaction mixture of 4-nitroaniline and tetrahydrofuran to 0-5°C before the addition of 5-bromovaleryl chloride and triethylamine. justia.com The reaction mixture is then stirred at 25°C for 1-2 hours. justia.com

Reaction Time : The reaction is typically monitored using techniques like Thin-Layer Chromatography (TLC) to determine its completion. wisdomlib.org Reaction times can vary from a few hours to overnight, depending on the specific conditions. uni-bayreuth.dewisdomlib.org For instance, one synthesis of an analogous compound was stirred at room temperature for 24 hours. wisdomlib.org

Influence of Solvent Systems and Catalysts on Yield and Purity

The choice of solvent and the use of catalysts can significantly impact the reaction's outcome.

Solvent Systems : Aprotic solvents are generally preferred for this type of acylation.

Common Solvents : Dichloromethane, tetrahydrofuran (THF), and acetone (B3395972) are frequently used solvents. prepchem.comwisdomlib.org THF is a common choice as it can dissolve both the 4-nitroaniline and the acyl chloride. prepchem.comuni-bayreuth.degoogle.com Dichloromethane is another effective solvent for similar reactions.

Solvent Effects : The polarity of the solvent can influence the reaction rate and the solubility of reactants and products, which in turn affects yield and ease of purification.

Catalysts : While the reaction can proceed without a catalyst, certain compounds can accelerate the rate of amide bond formation.

DMAP : 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst, often used in small, catalytic amounts alongside a stoichiometric base like triethylamine. prepchem.com It functions by forming a more reactive N-acylpyridinium intermediate.

Phase Transfer Catalysts : In biphasic reaction systems, a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be used to facilitate the reaction between reactants in different phases. google.com

The following table summarizes the influence of different solvents and catalysts on the synthesis.

| Solvent | Catalyst | Typical Conditions | Impact on Yield and Purity | Reference |

| Tetrahydrofuran (THF) | Triethylamine | 0°C to room temperature | Good solubility for reactants, facilitates moderate to high yields. | prepchem.comgoogle.com |

| Dichloromethane | None specified | Reflux | Used for analogous arylpiperazine-pentanamide derivatives. | |

| Acetone | None specified | Room temperature | Used for synthesis of similar chloro-N-(nitrophenyl)pentanamides. | wisdomlib.org |

| Tetrahydrofuran (THF) | 4-(Dimethylamino)pyridine (DMAP) / Triethylamine | 5°C to room temperature | Catalyzes the reaction, potentially increasing the rate and yield. | prepchem.com |

Strategies for Impurity Minimization and Product Purity Enhancement

Achieving high purity is essential, and several strategies are employed to minimize impurities and purify the final product.

Impurity Sources : Potential impurities can arise from several sources:

Unreacted starting materials (4-nitroaniline or pentanoyl chloride).

Hydrolysis of pentanoyl chloride to pentanoic acid.

Formation of side-products from reactions with solvent or other species.

Minimization Strategies :

Controlled Addition : Slow, controlled addition of the acyl chloride to the cooled aniline solution helps to manage the exothermic nature of the reaction and prevent side reactions. prepchem.com

Inert Atmosphere : Conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent moisture from hydrolyzing the acyl chloride. prepchem.com

Purification Techniques :

Precipitation/Washing : After the reaction is complete, the mixture is often quenched with water. prepchem.com This precipitates the crude this compound, which is often insoluble in water, and helps to remove water-soluble impurities like triethylamine hydrochloride. The solid product is then filtered and washed with water. prepchem.comjustia.com

Recrystallization : This is a powerful technique for purifying the crude product. The solid is dissolved in a hot solvent (e.g., acetone or methanol) and then allowed to cool slowly, causing the pure product to crystallize out, leaving impurities in the mother liquor. prepchem.comwisdomlib.org

Column Chromatography : For very high purity requirements, silica (B1680970) gel column chromatography can be employed. This technique separates the desired product from impurities based on their differential adsorption to the stationary phase. Eluent systems such as ethyl acetate/hexane or methanol/dichloromethane gradients are used. vulcanchem.com A purity of 97% has been reported for analogous compounds using these methods.

Advanced Structural Characterization and Spectroscopic Investigations

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography stands as a pivotal technique for the precise determination of a compound's solid-state structure. For derivatives closely related to N-(4-nitrophenyl)pentanamide, this method has offered critical insights into atomic arrangement and crystal packing.

Determination of Unit Cell Parameters and Space Groups

While specific single-crystal X-ray diffraction data for this compound is not extensively detailed in the available literature, comprehensive powder X-ray diffraction studies have been conducted on the closely related compound, 5-chloro-N-(4-nitrophenyl)pentanamide. grafiati.comvu.ltvu.lt These studies report that the compound crystallizes with a space group of P2₁/c. grafiati.comvu.lt The unit cell parameters were determined with high precision, providing the fundamental dimensions of the crystal lattice. grafiati.comvu.ltvu.lt All measured lines in the diffraction pattern were indexed and found to be consistent with this space group. vu.lt

Table 1: Unit Cell Parameters for 5-chloro-N-(4-nitrophenyl)pentanamide

| Parameter | Value |

|---|---|

| a | 8.036(4) Å |

| b | 15.972(5) Å |

| c | 9.829(5) Å |

| α | 90° |

| β | 104.227(2)° |

| γ | 90° |

| Volume (V) | 1222.98 ų |

| Molecules per unit cell (Z) | 4 |

Data sourced from multiple consistent reports. grafiati.comvu.ltvu.lt

Analysis of Crystal Systems (e.g., Monoclinic)

The analysis of the unit cell parameters for 5-chloro-N-(4-nitrophenyl)pentanamide confirms that it belongs to the monoclinic crystal system. This is characterized by two right angles in the unit cell axes (α = γ = 90°), while the third angle (β) is not 90°. grafiati.comvu.lt The determination of the crystal system is a crucial step in understanding the symmetry and packing of molecules in the solid state.

Elucidation of Molecular Conformations in the Solid State

The solid-state conformation of molecules like this compound is dictated by a balance of intramolecular steric effects and intermolecular packing forces. The molecule consists of a flexible pentanamide (B147674) chain and a rigid nitrophenyl group. In the solid state, the amide group is expected to be planar, a common feature that influences molecular packing. The relative orientation of the phenyl ring and the pentyl chain is determined by the torsion angles around the connecting bonds, which seek to minimize steric hindrance while maximizing favorable intermolecular interactions.

Investigation of Intermolecular Interactions and Supramolecular Assembly

The assembly of this compound molecules into a stable crystal lattice is directed by a network of non-covalent interactions. These weak forces, including hydrogen bonds and C-H···O interactions, are fundamental to the formation of the supramolecular structure. ucl.ac.ukuni-bayreuth.de

A primary feature governing the crystal packing of amides is the hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen (acceptor) of a neighboring molecule. This interaction is highly directional and leads to the formation of well-defined motifs, such as chains or ribbons, which are common in the crystal structures of primary and secondary amides. The N-H group of one molecule forms a strong N-H···O=C hydrogen bond with the carbonyl oxygen of an adjacent molecule, creating a robust network that stabilizes the crystal structure.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers a detailed view of the molecular vibrations of this compound, allowing for the identification of its key functional groups and structural features.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Assignment

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The analysis of the infrared spectrum reveals characteristic absorption bands corresponding to specific vibrational modes within the molecule.

Key functional groups are identified by their distinct absorption frequencies. The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide group (Amide I band) is one of the most intense absorptions, found in the 1630-1680 cm⁻¹ range. The N-H bending vibration (Amide II band) is observed around 1520-1570 cm⁻¹.

The nitro group (NO₂) gives rise to two prominent stretching vibrations: an asymmetric stretch typically found between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pentyl group appear just below 3000 cm⁻¹.

Specific experimental data for this compound is not sufficiently available in the reviewed sources to compile a detailed data table.

Raman Spectroscopy (FT-Raman) for Vibrational Modes

FT-Raman spectroscopy provides complementary information to FT-IR analysis. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more effective for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the aromatic ring and the carbon backbone of the pentyl chain. The symmetric stretching of the nitro group also typically produces a strong Raman signal.

Specific FT-Raman spectral data for this compound could not be located in the available scientific literature.

Correlation of Experimental and Theoretical Vibrational Frequencies

A powerful approach in structural characterization involves correlating experimentally obtained vibrational frequencies (from FT-IR and FT-Raman) with those calculated using computational methods, such as Density Functional Theory (DFT). This correlation allows for a more precise assignment of vibrational modes and provides confidence in both the experimental data and the theoretical model of the molecule's geometry. Such studies have been performed for structurally related molecules, often showing excellent agreement between the calculated and experimental spectra after applying appropriate scaling factors. google.comchemscene.com

A detailed correlation study specifically for this compound is not available in the reviewed literature, pending the acquisition of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound by providing information about the chemical environment, connectivity, and spatial arrangement of protons and carbon atoms.

Proton NMR (¹H NMR) for Proton Environments and Connectivity

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For this compound, the spectrum would show several key signals. A singlet for the amide proton (N-H) would typically appear in the downfield region (δ 8-10 ppm). The aromatic protons on the 4-nitrophenyl ring would present as two distinct doublets due to their ortho and meta positions relative to the nitro and amide groups, characteristic of an A₂B₂ spin system, typically in the δ 7.5-8.5 ppm range.

The protons of the pentanamide chain would appear in the upfield region (δ 0.9-2.5 ppm). The terminal methyl group (CH₃) would be a triplet, the methylene (B1212753) group adjacent to the carbonyl (α-CH₂) would be a triplet, and the other two methylene groups (β-CH₂ and γ-CH₂) would likely appear as complex multiplets.

Detailed experimental ¹H NMR data with specific chemical shifts and coupling constants for this compound is not provided in the referenced materials.

Carbon-13 NMR (¹³C NMR) for Carbon Frameworks

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, the carbonyl carbon (C=O) would resonate significantly downfield (δ 170-175 ppm). The aromatic carbons would appear in the δ 115-150 ppm region, with the carbon attached to the nitro group and the carbon attached to the amide nitrogen being the most deshielded. The aliphatic carbons of the pentyl chain would be found in the upfield region of the spectrum (δ 10-40 ppm).

Specific experimental ¹³C NMR chemical shift data for this compound is not available in the reviewed scientific literature.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for confirming the molecular weight of this compound and elucidating its structure through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is expected to produce a molecular ion peak (M+•) corresponding to its molecular weight. For this compound (C11H14N2O3), the exact molecular weight is approximately 222.24 g/mol . Therefore, the molecular ion peak would appear at an m/z (mass-to-charge ratio) of 222.

The fragmentation of the molecular ion provides valuable structural information. The fragmentation pathways are predictable based on the functional groups present in the molecule—namely the amide linkage, the alkyl chain, and the nitrophenyl group. The most common fragmentation patterns observed in compounds of this nature involve the cleavage of the amide bond and fragmentations within the alkyl chain.

Key fragmentation pathways for this compound include:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group can result in the formation of a stable acylium ion. The loss of the 4-nitrophenylamino radical would generate the pentanoyl cation, [CH3(CH2)3CO]+, with an expected m/z of 85.

Amide Bond Cleavage: The cleavage of the C-N amide bond is a characteristic fragmentation. This can result in a fragment corresponding to the 4-nitroaniline (B120555) radical cation at m/z 138.

McLafferty Rearrangement: A characteristic rearrangement for compounds containing a carbonyl group and a sufficiently long alkyl chain. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (in this case, propene, C3H6), resulting in a fragment ion at m/z 180.

Alkyl Chain Fragmentation: Simple cleavage along the pentyl chain can lead to the loss of alkyl radicals. For instance, the loss of a propyl radical (•C3H7) would result in a fragment ion at m/z 179.

Nitro Group Fragmentation: The nitro group itself can fragment through the loss of a nitro radical (•NO2, 46 Da) or a nitric oxide radical (•NO, 30 Da), leading to fragments at m/z 176 (M-46) and m/z 192 (M-30), respectively.

The relative abundance of these fragments helps in confirming the structure, with the most stable ions typically producing the most intense peaks in the spectrum. The peak with the highest intensity is referred to as the base peak. For similar structures like pentan-3-one, the acylium ion is often the base peak. libretexts.org

| m/z | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |

|---|---|---|---|

| 222 | Molecular Ion | [C11H14N2O3]+• | Parent Molecule |

| 180 | McLafferty Rearrangement Product | [C8H8N2O2]+• | γ-H transfer and loss of C3H6 |

| 138 | 4-nitroaniline radical cation | [C6H6N2O2]+• | Amide C-N bond cleavage |

| 85 | Pentanoyl cation | [C5H9O]+ | Alpha-cleavage, loss of nitrophenylamino radical |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Visible spectroscopy of this compound is primarily governed by the electronic transitions within the 4-nitrophenylamine chromophore. The pentanamide group acts as an auxochrome, modifying the absorption characteristics of the primary chromophore. The spectrum is expected to show distinct absorption bands in the ultraviolet and visible regions, corresponding to specific electronic transitions.

The principal electronic transitions observed are:

π → π* Transitions: These are high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the nitro group. The conjugated system of the benzene (B151609) ring, the amine, and the nitro group results in a strong absorption band.

n → π* Transitions: These are lower-intensity transitions that involve the promotion of a non-bonding electron (from the lone pairs on the oxygen atoms of the nitro group or the nitrogen of the amide) to a π* antibonding orbital.

The absorption spectrum of the closely related compound p-nitrophenol (PNP) shows significant absorption peaks at 317 nm and 400 nm, with the position being highly dependent on the pH of the solution. researchgate.net The 4-nitrophenolate (B89219) ion, present in basic conditions, absorbs at higher wavelengths (around 400-413 nm) due to increased conjugation. researchgate.netemerginginvestigators.org For this compound, the amide group's nitrogen atom donates electron density to the aromatic ring, influencing the energy of the electronic transitions. This auxochromic effect is expected to cause a bathochromic (red) shift in the π → π* transition compared to unsubstituted nitrobenzene (B124822).

Theoretical studies on similar molecules containing the N-(4-nitrophenyl) moiety confirm the presence of n → π* and π → π* transitions. scispace.com The primary absorption maximum (λmax) for this compound is anticipated to be in the 300-400 nm range, characteristic of the extended π-system of the nitrophenylamine chromophore.

| Type of Transition | Involved Orbitals | Expected Wavelength Region (nm) | Relative Intensity |

|---|---|---|---|

| π → π | π (aromatic ring, nitro group) to π | ~300 - 400 | High |

| n → π | n (O atoms of NO2, N atom of amide) to π | > 350 | Low |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory has proven to be a powerful tool for investigating the intricacies of molecular systems. For derivatives of N-(4-nitrophenyl)pentanamide, DFT calculations, often employing the B3LYP functional with various basis sets, have been instrumental in elucidating their electronic behavior and reactivity. While specific data for this compound is not extensively available in public literature, studies on closely related and more complex structures, such as 2-[N-(benzenesulfonyl)-1-phenylformamido]-4-methyl-N-(4-nitrophenyl)pentanamide (BPMNP), offer valuable insights into the parent compound's probable characteristics. tandfonline.comresearchgate.net

Elucidation of Electronic Structure and Molecular Orbitals

Theoretical studies on related compounds indicate that the electronic structure of this compound is characterized by a significant degree of electron delocalization. The molecular orbitals are generally distributed across the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic transitions and reactivity. In analogous molecules, the HOMO is often located on the phenylamide moiety, while the LUMO is predominantly centered on the nitrophenyl group. This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

Calculation of HOMO-LUMO Energy Gaps and Their Significance for Reactivity

The energy difference between the HOMO and LUMO is a critical parameter in determining a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap implies a greater ease of electronic transition, suggesting higher chemical reactivity. For the related compound BPMNP, the HOMO-LUMO energy gap has been calculated to be 2.9756 eV. tandfonline.comresearchgate.net This relatively low value points towards a molecule that is chemically reactive. tandfonline.comresearchgate.net It is anticipated that this compound would exhibit a similarly small energy gap, indicative of its potential to participate in chemical reactions.

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Related Compound

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-[N-(benzenesulfonyl)-1-phenylformamido]-4-methyl-N-(4-nitrophenyl)pentanamide (BPMNP) | 2.9756 |

Specific HOMO and LUMO energy values for BPMNP are not detailed in the provided search results.

Determination of Global Reactivity Descriptors (e.g., Electrophilicity Index)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). A higher electrophilicity index signifies a greater capacity of a molecule to accept electrons. Studies on a series of benzenesulphonamide-based carboxamide derivatives, including BPMNP, have shown that BPMNP possesses the highest reactivity in the series, as indicated by its global electrophilicity index. tandfonline.comresearchgate.net This suggests that the this compound structural motif contributes significantly to the electrophilic character of the molecule.

Table 2: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For this compound, it is expected that the MESP would show a significant negative potential around the oxygen atoms of the nitro group and the carbonyl group, indicating these as likely sites for electrophilic interaction. Conversely, the hydrogen atoms of the amide group and the aromatic ring would likely exhibit a positive potential.

Density of States (DOS) Analysis

The Density of States (DOS) plot provides a graphical representation of the number of available electronic states at each energy level within a molecule. The DOS spectrum can offer insights into the electronic structure and the nature of the molecular orbitals. Specifically, the partial density of states (PDOS) can be used to understand the contribution of different fragments or atoms to the frontier molecular orbitals. For this compound, a DOS analysis would likely confirm the contributions of the nitrophenyl and pentanamide (B147674) moieties to the HOMO and LUMO, further elucidating the nature of its electronic transitions.

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein. This information is crucial for understanding the basis of molecular recognition and for designing new, more potent inhibitors.

Prediction of Ligand-Protein Binding Affinities

Molecular docking simulations have been employed to predict the binding affinities of various derivatives of this compound to several protein targets. The binding affinity, often expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding.

For instance, studies on benzenesulfonamide-based derivatives have shown promising binding energies against various targets. The compound 2-[N-(benzenesulfonyl)-1-phenylformamido]-4-methyl-N-(4-nitrophenyl)pentanamide (BPMNP) exhibited a strong binding energy of -9.6 kcal/mol with a trypanosomal protein target. researchgate.net Another derivative, 2-[N-(benzenesulfonyl)-1-phenylformamido]-3-methyl-N-(4-nitrophenyl)pentanamide (BSPFMNPP), showed a binding affinity of -7.2 kcal/mol when docked against a protein from Plasmodium falciparum. researchgate.net Furthermore, 3-Methyl-2-(4-nitrophenylsulfonamido)-N-(2-oxo-2-(piperidin-1-yl)ethyl)pentanamide (MNOPEP) was predicted to have a binding affinity of -6.7 kcal/mol with insulin-inhibiting protein receptors. colab.wsresearchgate.net

These predictive studies are instrumental in ranking potential drug candidates and prioritizing them for further experimental testing. arxiv.org

Table 1: Predicted Ligand-Protein Binding Affinities for this compound Derivatives

| Derivative Compound | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 2-[N-(benzenesulfonyl)-1-phenylformamido]-4-methyl-N-(4-nitrophenyl)pentanamide (BPMNP) | Trypanosomal Protein | -9.6 | researchgate.net |

| 2-[N-(benzenesulfonyl)-1-phenylformamido]-3-methyl-N-(4-nitrophenyl)pentanamide (BSPFMNPP) | Plasmodium falciparum Protein | -7.2 | researchgate.net |

| 3-Methyl-2-(4-nitrophenylsulfonamido)-N-(2-oxo-2-(piperidin-1-yl)ethyl)pentanamide (MNOPEP) | Insulin (B600854) Inhibiting Protein Receptors (7m17) | -6.7 | colab.wsresearchgate.net |

Identification of Key Amino Acid Residues Involved in Binding Interactions

Beyond predicting binding energy, molecular docking identifies the specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex.

For example, in the docking study of 2-[N-(benzenesulfonyl)-1-phenylformamido]-4-methyl-N-(4-nitrophenyl)pentanamide (BPMNP), the analysis revealed specific interactions with amino acid residues in the active site of the target trypanosomal protein. researchgate.net Similarly, docking simulations of apixaban (B1684502) derivatives, for which 5-chloro-N-(4-nitrophenyl)pentanamide is a key intermediate, into the active site of human Factor Xa (FXa), identified crucial hydrogen bond interactions with residues such as Gln192 and Gly216, and the pyrazole (B372694) N-2 nitrogen atom interacting with Gln192. sci-hub.se

Understanding these key interactions provides a structural basis for the compound's activity and offers a roadmap for designing modifications to enhance binding affinity and selectivity. sci-hub.se

Table 2: Key Amino Acid Residues in Binding Interactions of this compound Derivatives

| Derivative Compound | Protein Target | Key Interacting Amino Acid Residues | Reference |

|---|---|---|---|

| Apixaban Derivatives (related via 5-chloro-N-(4-nitrophenyl)pentanamide intermediate) | Human Factor Xa (FXa) | Gln192, Gly216, Glu146 | sci-hub.se |

| 2-[N-(benzenesulfonyl)-1-phenylformamido]-4-methyl-N-(4-nitrophenyl)pentanamide (BPMNP) | Trypanosomal Protein | Specific residues within the binding pocket (details in study) | researchgate.net |

| 3-Methyl-2-(4-nitrophenylsulfonamido)-N-(2-oxo-2-(piperidin-1-yl)ethyl)pentanamide (MNOPEP) | Insulin Inhibiting Protein Receptors | Residues within the binding sites of the receptor | researchgate.net |

Computational Prediction of Interactions with Biological Targets

Computational studies have explored the interaction of this compound derivatives with a range of biological targets, suggesting potential therapeutic applications. For example, derivatives have been investigated as potential agents against trypanosomiasis and malaria by targeting essential proteins in these parasites. researchgate.netresearchgate.netnih.gov

The benzenesulfonamide (B165840) derivative, 2-[N-(benzenesulfonyl)-1-phenylformamido]-4-methyl-N-(4-nitrophenyl)pentanamide (BPMNP), was shown to have a higher predicted activity against a trypanosomal protein target than the standard drug. researchgate.net Another study highlighted that 2-[N-benzoylated]-alkane derivatives of pentanamide and butanamide are promising anti-malaria drug candidates. researchgate.net Additionally, a fluorinated analog, 2,2,3,3,4,4,5,5,5-nonafluoro-N-(4-nitrophenyl)pentanamide (NNN), was predicted through in silico docking to bind to the human androgen receptor, suggesting potential endocrine-disrupting effects. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. samipubco.commpg.de In the context of drug design, MD simulations provide valuable insights into the conformational flexibility of the ligand and the target protein, as well as the stability of the ligand-protein complex once formed. rsc.org

By simulating the dynamic behavior of the this compound-protein complex, researchers can observe how the ligand adapts its conformation within the binding site and how the protein structure might change upon ligand binding. These simulations can help to validate the binding poses predicted by molecular docking and provide a more detailed understanding of the energetics of the interaction, including the contributions of solvent effects. samipubco.comrsc.org The stability of the complex over the simulation time is a key indicator of a viable binding interaction. samipubco.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. d-nb.info QSAR models are built by correlating variations in the structural or physicochemical properties of a series of compounds with their measured biological activities. scispace.com

For a series of this compound analogs, a QSAR model could be developed to predict their bioactivity based on descriptors such as lipophilicity (LogP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). d-nb.infoscispace.com Once a statistically robust QSAR model is established and validated, it can be used to predict the activity of new, unsynthesized derivatives. This allows for the virtual screening of large libraries of compounds and the rational design of molecules with potentially improved activity, guiding synthetic efforts toward the most promising candidates. d-nb.info

Chemical Reactivity and Reaction Mechanisms

Reduction Reactions of the Nitro Group

The nitro group attached to the phenyl ring is highly susceptible to reduction, a fundamental transformation that opens pathways to a wide array of derivatives.

The most common reduction of the nitro group on N-(4-nitrophenyl)pentanamide yields the corresponding amino derivative, N-(4-aminophenyl)pentanamide. This conversion is a critical step in the synthesis of various more complex molecules. The reduction is typically achieved through catalytic hydrogenation. researchgate.net Common conditions involve the use of hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst in a solvent such as ethanol. researchgate.netvulcanchem.com

Alternative reducing agents and conditions have also been explored to circumvent the use of flammable hydrogen gas and expensive catalysts. google.com For instance, hydrazine (B178648) hydrate (B1144303) in the presence of Raney nickel has been successfully used to reduce the nitro group of related substrates to the amine. arkat-usa.org Another method involves using formic acid and potassium formate (B1220265) with a 10% Pd/C catalyst. google.com These methods provide routes to N-(4-aminophenyl)pentanamide, a key building block for further functionalization. chemicalbook.comchemicalbook.comsigmaaldrich.com

Table 1: Reagents for Nitro Group Reduction

| Reagent | Catalyst | Product | Reference |

|---|---|---|---|

| Hydrogen (H₂) | Palladium on Carbon (Pd/C) | N-(4-aminophenyl)pentanamide | researchgate.netvulcanchem.com |

| Hydrazine Hydrate | Raney Nickel | N-(4-aminophenyl)pentanamide | arkat-usa.org |

| Formic Acid / Potassium Formate | Palladium on Carbon (Pd/C) | N-(4-aminophenyl)pentanamide | google.com |

Substitution Reactions of the Halogen Atom (e.g., Chlorine)

For halogenated analogues, such as 5-chloro-N-(4-nitrophenyl)pentanamide, the halogen atom provides an additional site for chemical modification through substitution reactions. nih.govpharmaffiliates.com

The chlorine atom in 5-chloro-N-(4-nitrophenyl)pentanamide is susceptible to nucleophilic substitution. This allows for the introduction of various functional groups. A notable example is the reaction with morpholine (B109124). In this reaction, the morpholine acts as a nucleophile, displacing the chloride ion to form a new carbon-nitrogen bond. Such reactions are often key steps in the synthesis of heterocyclic compounds and pharmaceutical intermediates. arkat-usa.org For example, a related dichlorinated intermediate undergoes nucleophilic substitution and elimination with morpholine to yield 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. arkat-usa.org

Transformations Involving the Amide Linkage

The amide bond in this compound can also undergo chemical transformations, most notably reduction.

The amide functional group can be reduced to an amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reaction converts the carbonyl group of the amide into a methylene (B1212753) group (CH₂), transforming the amide into a secondary amine. The mechanism involves the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom, which is coordinated to the aluminum species. A second hydride ion then adds to the resulting iminium ion to form the final amine product. masterorganicchemistry.comlibretexts.org This transformation is a standard method for converting amides into their corresponding amines. libretexts.org

Table 2: General Amide to Amine Reduction

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| Amide | Lithium Aluminum Hydride (LiAlH₄) | Amine | masterorganicchemistry.comlibretexts.org |

Cyclization Reactions and Ring Formation

The structure of this compound and its derivatives, particularly the halogenated versions, allows for intramolecular cyclization reactions to form new ring systems. These reactions are crucial in the synthesis of various heterocyclic compounds, including those with pharmaceutical applications.

One of the most significant cyclization reactions involves 5-chloro-N-(4-nitrophenyl)pentanamide. google.com This compound can undergo an intramolecular cyclization to form 1-(4-nitrophenyl)piperidin-2-one (B57410). google.comgoogleapis.com This reaction is a key step in the synthesis of Apixaban (B1684502), a factor Xa inhibitor. google.com The process typically involves treating the chlorinated precursor with a base, which facilitates the intramolecular nucleophilic attack of the amide nitrogen onto the carbon bearing the chlorine atom, leading to the formation of the six-membered piperidinone ring. arkat-usa.orggoogleapis.com

Furthermore, related N-aryl-4-pentenamides can undergo a silver-catalyzed cascade cyclization. This reaction proceeds via an amidyl radical-initiated 5-exo-trig cyclization to form γ-lactam-substituted quinone derivatives, demonstrating another pathway for ring formation from similar amide structures. nih.gov

Oxidation Reactions of Aromatic Moieties and their Derivatives

The chemical reactivity of the aromatic moiety in this compound is significantly influenced by the strong electron-withdrawing nature of the nitro (NO₂) group. This deactivation of the benzene (B151609) ring generally renders the compound resistant to electrophilic attack and oxidative degradation. nih.govnih.govasm.org However, specific enzymatic and chemical processes can induce oxidation of the nitrophenyl ring, primarily through hydroxylation reactions.

Enzymatic Oxidation

In biological systems, the oxidation of nitroaromatic compounds is a key step in their metabolism and detoxification. epa.govwur.nl While the reduction of the nitro group is a common metabolic pathway, the oxidation of the aromatic ring itself is also observed, catalyzed by various enzyme systems. nih.goveaht.org

Monooxygenases and Cytochrome P450: The cytochrome P450 (CYP) superfamily of enzymes, a class of monooxygenases, is central to the oxidative metabolism of many xenobiotics, including nitroaromatics. epa.govamsi.gewur.nl These enzymes catalyze the insertion of one oxygen atom from molecular oxygen (O₂) into the substrate, typically resulting in hydroxylation. wur.nlnih.gov For instance, studies on nitrobenzene (B124822) in plant subcellular fractions have demonstrated NADPH-dependent oxidation, which is indicative of cytochrome P450 activity. amsi.ge This enzymatic action leads to the formation of hydroxylated products. The initial hydroxylation increases the polarity of the compound, facilitating further metabolism. amsi.ge

Dioxygenases: Certain bacteria utilize dioxygenase enzymes to initiate the degradation of nitroaromatic compounds. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol, which can subsequently lead to ring cleavage and elimination of the nitro group. eaht.org

Peroxidases: Peroxidases represent another class of enzymes capable of oxidizing nitroaromatic compounds by using hydrogen peroxide (H₂O₂) as the oxidant. amsi.ge

The primary products of these enzymatic oxidations are hydroxylated derivatives. For example, the enzymatic hydroxylation of nitrobenzene can yield both m- and p-nitrophenols. amsi.ge In the case of p-nitrophenol, a compound structurally related to the aromatic portion of this compound, bacterial monooxygenases catalyze hydroxylation to form 4-nitrocatechol. asm.org This intermediate is then further oxidized, leading to the removal of the nitro group as nitrite (B80452) and the formation of 1,2,4-trihydroxybenzene. asm.org

Chemical Oxidation

While the deactivated ring is resistant, chemical oxidation of the aromatic moiety of nitrophenyl derivatives can be achieved under specific conditions, often involving powerful oxidizing agents or radical species.

Hydroxyl Radical (•OH) Oxidation: The hydroxyl radical is a highly reactive species that can attack the aromatic ring. The oxidation of nitrophenols in the aqueous phase by •OH radicals is initiated by the addition of the radical to the aromatic ring, forming hydroxylated products. acs.org

Catalytic Oxidation: Transition metal complexes can catalyze the oxidation of nitrophenols in the presence of oxidants like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂). For example, Co(II) phthalocyanine (B1677752) has been shown to be an effective catalyst for the oxidation of 4-nitrophenol, yielding benzoquinone as the main product and hydroquinone (B1673460) as a minor product. researchgate.net

The following table summarizes research findings on the oxidation of nitroaromatic compounds, focusing on the reactions of the aromatic ring.

| Substrate | Oxidizing System/Reagent | Key Findings/Products | Reference |

|---|---|---|---|

| Nitrobenzene | Soybean and maize subcellular fractions (NADPH-dependent) | Hydroxylation via monooxygenase (cytochrome P450) activity; products include m- and p-nitrophenols. | amsi.ge |

| p-Nitrophenol | Bacillus sphaericus monooxygenase | Initial hydroxylation to 4-nitrocatechol, followed by oxidative release of nitrite to form 1,2,4-trihydroxybenzene. | asm.org |

| Nitrophenols | Aqueous phase hydroxyl radicals (•OH) | The primary oxidation step is the addition of a hydroxyl group to the aromatic ring. | acs.org |

| 4-Nitrophenol | Co(II) phthalocyanine catalyst with tert-butyl hydroperoxide (TBHP) | Catalytic oxidation yields benzoquinone and hydroquinone. | researchgate.net |

| Nitroaromatic Compounds | Bacterial Dioxygenases | Insertion of two hydroxyl groups into the aromatic ring, facilitating subsequent degradation. | eaht.org |

Biological Interactions and Mechanisms of Action Molecular and Biochemical Focus

Enzyme and Receptor Modulation

Interaction with Coagulation Cascade Enzymes (e.g., Factor Xa)

While N-(4-nitrophenyl)pentanamide itself does not directly inhibit coagulation enzymes, its chlorinated derivative, 5-chloro-N-(4-nitrophenyl)pentanamide , serves as a critical intermediate in the chemical synthesis of Apixaban (B1684502). lookchem.comcambridge.org Apixaban is a potent and direct inhibitor of Factor Xa, a key enzyme in the blood coagulation cascade responsible for converting prothrombin to thrombin. nih.gov The role of 5-chloro-N-(4-nitrophenyl)pentanamide is therefore foundational, contributing to the ultimate formation of a pharmacologically active anticoagulant. It is specifically identified as a key intermediate and is also known as Apixaban Impurity 59 in pharmaceutical manufacturing. The synthesis process involves reacting 5-chloropentanoyl chloride with 4-nitroaniline (B120555). wjpsonline.com

Table 1: Compounds Related to Coagulation Cascade Interaction

| Compound Name | CAS Number | Role | Mechanism of Action of Final Product |

|---|---|---|---|

| 5-chloro-N-(4-nitrophenyl)pentanamide | 1039914-85-6 | Key intermediate in Apixaban synthesis. lookchem.com | Not directly active. |

Binding to Insulin (B600854) Inhibiting Protein Receptors

Current scientific literature does not provide direct evidence of interactions between this compound and insulin-inhibiting protein receptors such as Protein Tyrosine Phosphatase 1B (PTP1B). mdpi.commdpi.com Studies on insulin signaling pathways and their modulation have identified various inhibitors, but a direct link to this specific compound has not been established. mdpi.comoncotarget.com

Effects on E. coli DNA Gyrase and Viral Proteases

There is no available research indicating that this compound has an inhibitory effect on E. coli DNA gyrase or viral proteases. The scientific literature describes other classes of compounds, such as N-phenylpyrrolamides, which are known to be potent inhibitors of bacterial DNA gyrase by targeting the GyrB subunit in an ATP-competitive manner. rsc.orgnih.govnih.gov However, these compounds are structurally distinct from this compound. Similarly, no studies were found linking this compound to the inhibition of viral proteases. epo.org

Interaction with Farnesyl Pyrophosphate Synthase and Plasmodium falciparum 80S Ribosome

Derivatives of this compound have been investigated for their potential as anti-malarial agents by targeting essential parasite enzymes and machinery. Molecular docking simulations have explored the binding affinity of complex sulfonamide derivatives to Plasmodium falciparum farnesyl pyrophosphate synthase (FPPS) and the 80S ribosome. researchgate.netresearchgate.net

FPPS is a crucial enzyme in the isoprenoid biosynthesis pathway, which is vital for the parasite. researchgate.netmdpi.com The P. falciparum 80S ribosome is the site of protein synthesis, and its inhibition is a promising anti-malarial strategy. nih.govnih.gov Studies on benzenesulphonamide-based carboxamides showed that derivatives containing the this compound moiety exhibited notable binding affinities for these targets. researchgate.net For instance, 2-[N-(benzenesulfonyl)-1-phenylformamido]-3-methyl-N-(4-nitrophenyl)pentanamide (BSPFMNPP) showed a strong docking score against a target protein. researchgate.net Another study on pyrrolidine-pentanamide sulfonamides also identified derivatives with favorable docking scores against FPPS and the 80S ribosome. researchgate.net

Table 2: Molecular Docking of this compound Derivatives Against P. falciparum Targets

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| 2-[N-(benzenesulfonyl)-1-phenylformamido]-3-methyl-N-(4-nitrophenyl)pentanamide (BSPFMNPP) | Not specified in snippet | -7.2 researchgate.net |

| 2-[N-(benzenesulfonyl)-1-phenylformamido]-3-methyl-N-(4-nitrophenyl)butanamide (BSPFMNPB) | Not specified in snippet | -7.3 researchgate.net |

These results suggest that while the core structure is a starting point, modifications are necessary to achieve significant interaction with these parasitic targets. researchgate.net

Androgen Receptor Transactivation Inhibition

A highly fluorinated derivative, 2,2,3,3,4,4,5,5,5-nonafluoro-N-(4-nitrophenyl)pentanamide (NNN) , has been identified as a significant antiandrogenic agent. researchgate.netnih.govmdpi.com This compound, which belongs to the class of per- and poly-fluoroalkyl substances (PFAS), inhibits the transactivation of the human androgen receptor (AR) induced by testosterone. researchgate.netnais.net.cn

The mechanism of action is competitive antagonism. researchgate.netnih.govnais.net.cn NNN competes with natural androgens for binding to the AR, thereby preventing the receptor from activating its target genes. researchgate.net This inhibition leads to a significant decrease in the expression of androgen-responsive genes such as prostate-specific antigen (PSA) and FKBP5. researchgate.netnih.govnais.net.cn Concurrently, this antagonistic action can lead to an increase in the expression of the AR protein itself, an effect also observed with known competitive AR inhibitors like hydroxyflutamide. nih.govnais.net.cn

Table 3: Antiandrogenic Activity of 2,2,3,3,4,4,5,5,5-nonafluoro-N-(4-nitrophenyl)pentanamide (NNN)

| Compound | Target Receptor | Mechanism of Action | Effect on Gene Expression |

|---|

Cellular Pathway Interventions

The derivatives of this compound demonstrate the potential to intervene in several critical cellular pathways:

Coagulation Pathway: Through its role as a precursor to Apixaban, 5-chloro-N-(4-nitrophenyl)pentanamide is integral to the development of therapeutics that modulate the coagulation cascade, specifically by targeting Factor Xa.

Endocrine Signaling: The nonafluorinated derivative, NNN, directly interferes with the androgen signaling pathway. researchgate.netmdpi.com As a competitive antagonist of the androgen receptor, it disrupts the normal hormonal regulation of gene expression, highlighting its activity as an endocrine disruptor. nih.govnais.net.cn

Parasitic Metabolic and Protein Synthesis Pathways: More complex derivatives containing the this compound structure have shown potential in silico to interact with key enzymes in the isoprenoid biosynthesis pathway (FPPS) and the protein synthesis machinery (80S ribosome) of Plasmodium falciparum. researchgate.netresearchgate.net This suggests a potential for intervention in pathways essential for the parasite's survival.

Influence on Gene Expression Related to Apoptosis and Cell Proliferation

This compound and its derivatives have been shown to modulate the expression of genes that are critical to the regulation of apoptosis (programmed cell death) and cell proliferation. Apoptosis is a vital process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer. as-proceeding.com The BCL-2 gene family, which includes both pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) members, plays a central role in regulating this process. as-proceeding.com Studies on related compounds indicate that they can influence the balance of these genes, thereby impacting cell survival and proliferation. For instance, some bioactive food components have been found to suppress cancer cell growth by inducing apoptosis, a process that is sometimes correlated with the generation of reactive oxygen species. d-nb.info The modulation of these gene expression pathways is a key aspect of the biological activity of this compound derivatives.

Mechanisms of Microtubule Polymerization Inhibition

Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, structure, and intracellular transport. The inhibition of microtubule polymerization is a well-established strategy in cancer therapy. Some compounds can robustly suppress the microtubule polymerization process by interacting with specific binding sites, such as the colchicine (B1669291) binding site on tubulin. nih.gov This disruption of microtubule dynamics can lead to cell cycle arrest, typically in the G2 phase, and ultimately induce apoptosis. nih.gov Notably, compounds that target microtubule polymerization can remain effective even in cancer cells that have developed resistance to other microtubule-targeting agents like paclitaxel, often due to different binding sites and not being substrates for efflux pumps like P-glycoprotein. nih.gov

Enhancement of Reactive Oxygen Species (ROS) within Cellular Environments

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cellular biology. nih.gov While essential for normal physiological functions as signaling molecules, excessive levels of ROS can lead to oxidative stress, damaging cellular structures. nih.govexplorationpub.com Some compounds can enhance the production of ROS within cells. This increased ROS can, in turn, trigger signaling pathways that lead to programmed cell death. d-nb.info The generation of ROS has been linked to the apoptotic effects of various chemical compounds in different cancer cell lines. d-nb.info This mechanism can be particularly effective in cancer cells, which may already have abnormal increases in ROS levels, making them more susceptible to further oxidative stress. d-nb.info

Overcoming Multi-Drug Resistance Mechanisms (e.g., P-gp)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. nih.govjournaljpri.com A primary mechanism behind MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of the cell, reducing their intracellular concentration and effectiveness. journaljpri.comscirp.orgmdpi.com

Strategies to overcome P-gp-mediated resistance include the development of P-gp inhibitors that can be co-administered with anticancer drugs to block the efflux pump's activity. nih.gov Some compounds have been investigated for their potential to inhibit P-gp, thereby sensitizing resistant cells to the effects of cytostatic drugs. nih.gov The ability of certain molecules to act as non-substrates for P-gp is also a crucial advantage, allowing them to maintain their efficacy in resistant cell lines. nih.gov

Structure-Activity Relationships (SAR) in Biological Systems

The biological effects of this compound are intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies investigate how modifications to different parts of the molecule influence its biological activity.

Impact of Substitution Patterns on the Phenyl Ring (e.g., Nitro Group Position)

The position of substituents on the phenyl ring of a molecule can significantly alter its biological activity. For example, in some classes of compounds, moving a nitro group from the ortho to the meta or para position can lead to a loss of activity. biorxiv.org The para position of the nitro group on the phenyl ring can enhance electron-withdrawing effects, which may increase the molecule's electrophilicity and its potential to interact with biological targets. Conversely, replacing the nitro group with other functional groups, such as a methoxy (B1213986) group, can lead to different biological activities.

Table 1: Impact of Phenyl Ring Substitution on Biological Activity

| Compound Class | Substitution Pattern | Observed Effect on Activity |

| Thiazole Derivatives | Nitro group at the meta position of the phenyl ring. | Crucial for enhancing MAO-B inhibitory activity. |

| Aminothiazole Derivatives | Moving the nitro group from the ortho to the meta or para position. biorxiv.org | Resulted in a loss of activity. biorxiv.org |

| Bis-aryl Sulfonamides | Replacement of a 4-chloro with a 4-nitro substitution. nih.gov | Retained activity in NF-κB and ISRE activation assays. nih.gov |

This table is for illustrative purposes and synthesizes findings from different compound classes to demonstrate the principle of substitution pattern effects.

Role of Halogenation (e.g., Chlorine) on Lipophilicity and Membrane Permeability

Halogenation, the introduction of halogen atoms like chlorine into a molecule, is a common strategy in drug design to enhance a compound's properties. Adding a chlorine atom to the pentanamide (B147674) chain can improve the lipophilicity of the molecule. Increased lipophilicity generally enhances a molecule's ability to pass through cell membranes. nih.gov Studies have shown that replacing a hydrogen atom with a chlorine atom can increase the membrane permeability coefficient by a factor of approximately two. nih.gov This improved membrane permeability can lead to higher intracellular concentrations of the compound, potentially enhancing its biological effects.

Influence of Side Chain Modifications on Biological Activity (e.g., Alkane, Indole (B1671886), Fluorination)

The biological activity of N-aryl amides, including the this compound scaffold, is significantly influenced by modifications to the side chain attached to the amide nitrogen. Alterations in the length and branching of alkane chains, the introduction of bulky or functional groups like indole, and the strategic placement of fluorine atoms can dramatically modulate the compound's potency, selectivity, and mechanism of action. Research into these structure-activity relationships (SAR) is crucial for optimizing lead compounds into effective therapeutic agents.

Alkane Side Chain Modifications

The nature of the alkyl or acyl side chain in N-aryl amide derivatives plays a critical role in their biological interactions. Studies on various classes of amides demonstrate that modifications in the length, cyclization, and substitution of the alkane chain can significantly impact activity.

For instance, in a series of amide derivatives designed as ALK5 inhibitors for anti-cardiac fibrosis, the size of the alkyl group on the side chain was directly correlated with inhibitory activity. bohrium.com Compounds with larger straight-chain and cycloalkane substituents demonstrated higher potency. bohrium.com This suggests that the side chain likely interacts with a hydrophobic pocket in the target enzyme, where a larger group can establish more favorable van der Waals contacts.

Similarly, research on N-[1-(6′-chloropyridazin-3′-yl)-3-(4′′-substitutedphenyl)-1H-pyrazole-5-yl]alkanamides as anti-inflammatory agents involved the synthesis of derivatives with varying alkanamide side chains. bohrium.com While the primary focus was on the pyrazole (B372694) core, the variation in the alkanamide portion (from acetamide (B32628) to butanamide) is a common strategy to probe the binding site and optimize activity.

Table 1: Effect of Alkyl Side Chain Modification on ALK5 Inhibitory Activity

| Compound Type | Side Chain Feature | Observed Activity Trend | Reference |

|---|---|---|---|

| Imidazole Amide Derivatives | Larger straight-chain alkyl groups | Higher ALK5 inhibition activity | bohrium.com |

| Imidazole Amide Derivatives | Larger cycloalkane groups | Higher ALK5 inhibition activity | bohrium.com |

Indole Moiety Introduction

The incorporation of an indole ring into the side chain of N-(4-nitrophenyl)amide analogs can introduce a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. jetir.orgresearchgate.net The indole scaffold is a well-known pharmacophore that mimics the structure of tryptophan and can interact with numerous biological targets. chula.ac.th

In the antiviral domain, certain indole derivatives bearing a nitrophenyl group have shown notable efficacy. For example, ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate and related compounds exhibited significant activity against Herpes Simplex Virus-1 (HSV-1), with IC50 values in the low microgram per milliliter range. jetir.org This activity is attributed to the hybrid structure combining the indole nucleus with a substituted pyrimidine (B1678525) ring containing the nitrophenyl moiety.

Furthermore, the anti-inflammatory potential of indole derivatives is well-documented. researchgate.net The indole ring system is a core component of non-steroidal anti-inflammatory drugs and can act as a potent inhibitor of cyclooxygenase (COX) enzymes. jetir.org

Table 2: Antimicrobial Activity of Selected Indole Derivatives

| Compound Class | Tested Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Indole-Thiadiazole Derivative (2c) | Bacillus subtilis | 3.125 µg/mL | turkjps.org |

| Indole-Triazole Derivative (3c) | Bacillus subtilis | 3.125 µg/mL | turkjps.org |

| Indole-Thiourea Hybrid | Gram-positive & Gram-negative microbes | <12.5 µg/mL | chula.ac.th |

Influence of Fluorination

Fluorination of the side chain or associated aryl rings is a common medicinal chemistry strategy to enhance metabolic stability, binding affinity, and membrane permeability. Introducing fluorine atoms into N-aryl amide structures has been shown to be a successful approach for developing potent anticancer and antitubercular agents.

In one study, a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their anticancer properties. nih.govnih.gov The presence of the fluorine atom on the phenylacetyl side chain was a key design element. The results showed that compounds bearing a nitro group on the N-phenyl ring, such as N-(4-nitrophenyl) derivatives, demonstrated higher cytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cell lines compared to analogs with a methoxy group. nih.govnih.gov For example, compound 2c, which is 2-(4-fluorophenyl)-N-(4-nitrophenyl)acetamide, was among the most active against the PC3 cell line and was the most active against the MCF-7 cell line. nih.govnih.gov

Similarly, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were developed as potential antitubercular agents. mdpi.com These compounds were assessed for activity against Mycobacterium tuberculosis H37Rv. The strategic placement of both fluorine and nitro groups was crucial for their activity. The most potent compound in the series, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide (3m), exhibited a MIC of 4 µg/mL against both the standard and a rifampin-resistant strain of M. tuberculosis. mdpi.com This indicates that the combination of a fluorinated phenoxy side chain and a nitrophenyl head group creates a powerful pharmacophore for antitubercular activity. mdpi.com

Table 3: Cytotoxic and Antitubercular Activity of Fluorinated N-Aryl Amide Derivatives

| Compound | Side Chain Feature | Biological Activity | Cell Line / Organism | Value | Reference |

|---|---|---|---|---|---|

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b) | Fluorophenylacetyl | Cytotoxicity | PC3 (Prostate Carcinoma) | IC50 = 52 µM | nih.govnih.gov |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | Fluorophenylacetyl | Cytotoxicity | PC3 (Prostate Carcinoma) | IC50 = 80 µM | nih.govnih.gov |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | Fluorophenylacetyl | Cytotoxicity | MCF-7 (Breast Carcinoma) | IC50 = 100 µM | nih.govnih.gov |

| 2-(3-Fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide (3m) | Fluoro-nitrophenoxyacetyl | Antitubercular | M. tuberculosis H37Rv | MIC = 4 µg/mL | mdpi.com |

| 2-(3-Fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide (3m) | Fluoro-nitrophenoxyacetyl | Antitubercular | Rifampin-resistant M. tuberculosis | MIC = 4 µg/mL | mdpi.com |

Applications in Advanced Organic Synthesis and Materials Science

Intermediate in the Synthesis of Complex Organic Molecules

While direct applications of N-(4-nitrophenyl)pentanamide as an intermediate are not extensively documented in publicly available research, its halogenated derivatives, particularly 5-chloro- and 5-bromo-N-(4-nitrophenyl)pentanamide, serve as crucial precursors in the synthesis of complex organic molecules. These derivatives are key intermediates in the production of high-value compounds, most notably in the pharmaceutical industry. The primary synthesis method for these intermediates involves the reaction of 4-nitroaniline (B120555) with 5-chlorovaleryl chloride or 5-bromovaleroyl chloride. wjpsonline.com

Building Block for Pharmaceutical Active Pharmaceutical Ingredients (APIs)

The most significant application of this compound derivatives is as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs). Specifically, 5-chloro-N-(4-nitrophenyl)pentanamide is a well-established intermediate in the manufacturing process of Apixaban (B1684502). lookchem.com Apixaban is a potent, orally bioavailable, and selective inhibitor of blood coagulation Factor Xa, widely used for the prevention and treatment of thromboembolic disorders. The synthesis of Apixaban involves a multi-step process where the 5-chloro-N-(4-nitrophenyl)pentanamide moiety is a critical component for constructing the final complex molecular architecture of the drug. wjpsonline.comlookchem.com The development of this synthetic route was a significant advancement in cardiovascular medicine in the early 21st century.

Design of Functionalized Organic Building Blocks

Organic building blocks are functionalized molecules that serve as the fundamental components for the modular, bottom-up assembly of more complex molecular architectures. sigmaaldrich.com These building blocks are pivotal in medicinal chemistry, organic synthesis, and materials chemistry. sigmaaldrich.com While the direct use of this compound as a versatile building block for a wide array of molecular structures is not extensively detailed, its derivatives showcase this potential. The reactive sites on the this compound scaffold, such as the nitro group which can be reduced to an amine, and the potential for substitution on the phenyl ring, make it an attractive starting point for creating diverse functionalized building blocks. These blocks can then be used in the synthesis of supramolecular complexes, metal-organic frameworks, and other tailored organic molecular constructs. sigmaaldrich.comsc.edu

Potential in Material Science Applications

The inherent electronic properties and the potential for self-assembly of molecules containing the nitrophenylamide moiety suggest possible applications in materials science. However, specific research on this compound in these areas is limited.

Components for Electronic Devices

While there is no direct evidence of this compound being used as a component in electronic devices, theoretical studies on related benzenesulphonamide-based carboxamide derivatives, including a 4-methyl-N-(4-nitrophenyl)pentanamide derivative, have been conducted. tandfonline.com These studies investigate the electronic properties, such as the HOMO-LUMO energy gap, which are crucial for determining a material's potential in electronic applications. tandfonline.com The lower the energy gap, the higher the chemical and biological activity, and potentially the better the electronic properties for certain applications. tandfonline.com For instance, the derivative 2-[N-(benzenesulfonyl)-1-phenylformamido]-4-methyl-N-(4-nitrophenyl)pentanamide (BPMNP) was found to have a low HOMO-LUMO energy gap of 2.9756 eV, indicating its potential reactivity and electronic activity. tandfonline.com

Exploration in Supramolecular Chemistry and Co-crystal Engineering

Development of Novel Derivatized Compounds for Specific Research Applications